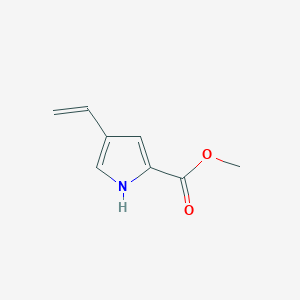![molecular formula C10H6O2S2 B188401 [2,2'-联噻吩]-5,5'-二甲酸醛 CAS No. 32364-72-0](/img/structure/B188401.png)
[2,2'-联噻吩]-5,5'-二甲酸醛
描述
“[2,2’-Bithiophene]-5,5’-dicarboxaldehyde” is a derivative of 2,2’-Bithiophene. 2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .
Synthesis Analysis
The synthesis of 2,2’-Bithiophene involves cross-coupling starting from 2-halothiophenes . In a study, 2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .Molecular Structure Analysis
The molecular formula of 2,2’-Bithiophene is C8H6S2 . X-ray crystallography shows that the two rings are coplanar . Single crystal X-ray structural analysis of 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes reveals that the aromatic core is nearly planar with s-cis conformation of the thiophene and pyridine rings and s-trans conformation of the thiophene rings of the central 2,2′-bithiophene unit .科学研究应用
Organic Field-Effect Transistors (OFETs)
2,2’-Bithiophene derivatives are used as precursors for synthesizing small molecules and polymer semiconductors in OFETs. These materials are crucial for developing high-performance electronic devices due to their ability to facilitate charge mobility .
Organic Light-Emitting Diode (OLED)
The compound is also instrumental in OLED technology. OLEDs are used in display and lighting technologies due to their efficient emission of light when an electric current is applied .
Plastic Light Emitting Diode (PLED)
Similar to OLEDs, PLEDs utilize organic semiconductors, where 2,2’-Bithiophene derivatives can play a role in the emission layer of these devices .
Organic Photovoltaic (OPV) Applications
In OPVs, 2,2’-Bithiophene derivatives can be used to create polymer semiconductors that convert solar energy into electrical energy, offering a flexible and lightweight alternative to traditional solar cells .
Electrochromic Devices
Polymerized 2,2’-Bithiophene can be electrodeposited on substrates like indium tin oxide (ITO) for the fabrication of electrochromic devices. These devices change color when a voltage is applied, useful for smart windows and displays .
Synthesis of Boron Dipyrromethene (BODIPY) Oligothiophenes
This compound may be used in multi-step reaction processes to synthesize BODIPY oligothiophenes, which have applications in dye-sensitized solar cells and as fluorescent materials .
Preparation of (2,2′-bithiophene-5-carbaldehyde)-4-nitrophenylhydrazone (BT-NPH)
Through reaction with 4-nitrophenylhydrazine, this compound can be used to prepare BT-NPH, which may have potential applications in various chemical sensors due to its hydrazone functional group .
作用机制
Target of Action
It is known that bithiophenes are often used in the synthesis of organic semiconductors, suggesting that their targets could be related to electron transport .
Mode of Action
2,2’-Bithiophene-5,5’-dicarboxaldehyde is an electron transporting material with the π-electrons present in the system that facilitate charge mobility . This suggests that the compound interacts with its targets by facilitating the movement of electrons, which can result in changes in electrical conductivity.
Biochemical Pathways
It has been used in the synthesis of metal-free organic dyes for visible-light-driven dye-sensitized photocatalytic hydrogen production . This suggests that it may play a role in the light absorption and electron transfer processes that are critical in photocatalysis.
Pharmacokinetics
Its molecular weight of 2243 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Its use in photocatalytic hydrogen production suggests that it may contribute to the generation of hydrogen gas, a clean energy source .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Bithiophene-5,5’-dicarboxaldehyde. For instance, its use in photocatalytic reactions suggests that light exposure is a critical factor in its activity . Additionally, its storage temperature is recommended to be between 28°C, indicating that temperature can affect its stability .
属性
IUPAC Name |
5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAXZMANGDHIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366305 | |
| Record name | [2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |
CAS RN |
32364-72-0 | |
| Record name | [2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bithiophene-5,5'-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes [2,2'-Bithiophene]-5,5'-dicarboxaldehyde interesting for material science applications?
A1: [2,2'-Bithiophene]-5,5'-dicarboxaldehyde is a versatile building block for creating conjugated systems. The research by [] demonstrates its use in synthesizing arylene bisimide derivatives with interesting optoelectronic properties. When incorporated into these molecules, the bithiophene unit contributes to their ability to absorb light and transport charges, making them potentially suitable for applications in organic electronics like solar cells.
Q2: How does the structure of compounds incorporating [2,2'-Bithiophene]-5,5'-dicarboxaldehyde influence their properties?
A2: The researchers in [] synthesized several compounds with different end-caps attached to the diimide core via imine linkages. They found that incorporating [2,2'-Bithiophene]-5,5'-dicarboxaldehyde as an end-cap led to compounds exhibiting a low electrochemical energy band gap (Eg) ranging from 1.14 to 1.70 eV. This indicates that the bithiophene unit contributes to lowering the energy barrier for electron transfer, making these compounds attractive for use in organic electronic devices. Additionally, when tested in an organic solar cell, the compound end-capped with bithiophene rings showed a high open-circuit voltage (Voc) exceeding 1 V []. This further highlights the impact of the bithiophene unit on the material's optoelectronic properties and potential for energy applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



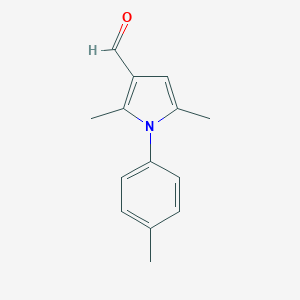
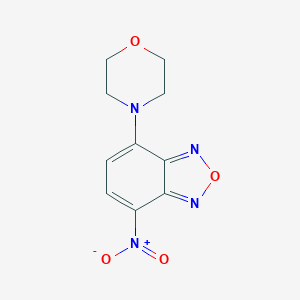



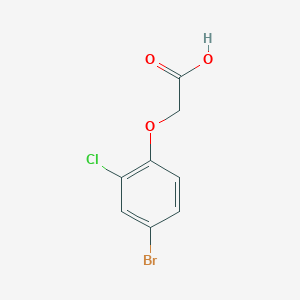
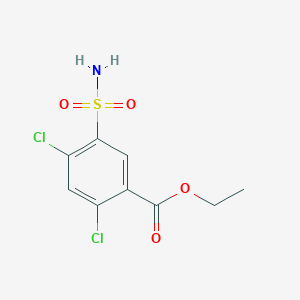
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
